molecular formula C10H13ClFNO B1405281 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride CAS No. 1864057-70-4

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Cat. No.: B1405281
CAS No.: 1864057-70-4
M. Wt: 217.67 g/mol
InChI Key: CIFDRJVFRCXFTC-UHFFFAOYSA-N
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Description

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFNO and its molecular weight is 217.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFDRJVFRCXFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Azetidine Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the prospective biological activities of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. While this specific molecule is currently positioned as a research intermediate, its structural motifs—the strained azetidine ring and the electronegative 4-fluorophenoxy group—suggest a rich, yet uncharted, pharmacological landscape. This document is crafted not as a mere recitation of established facts, but as a forward-looking guide, grounded in scientific first principles, to inspire and direct future research. We will delve into the rationale behind hypothesizing its potential therapeutic applications and provide robust, field-proven methodologies to systematically investigate these possibilities.

Compound Profile: this compound

This compound is a synthetic organic compound characterized by a four-membered saturated nitrogen-containing heterocycle (azetidine) linked to a 4-fluorophenoxy group via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.

PropertyValueSource
CAS Number 1864057-70-4[1]
Molecular Formula C₁₀H₁₃ClFNO[1]
Molecular Weight 217.67 g/mol [1]
IUPAC Name This compound[1]

The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain contributes to a unique three-dimensional geometry and can influence binding affinity and metabolic stability. Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) modulatory effects.[2][3] The 4-fluorophenoxy group, on the other hand, is a common substituent in drug candidates, where the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and in some cases, participate in key binding interactions.

Postulated Biological Activities and Therapeutic Targets

Based on a comprehensive analysis of its structural components, we can hypothesize potential biological activities for this compound in two primary therapeutic areas: oncology and neuroscience.

Anticancer Potential

The azetidine scaffold is present in several approved and investigational anticancer agents.[2] Its rigid structure can serve as a key pharmacophore, orienting substituents for optimal interaction with biological targets. The presence of the 4-fluorophenoxy group could further enhance its anticancer profile through various mechanisms.

Hypothesized Mechanisms of Action:

  • Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic moieties. The azetidine ring could position the 4-fluorophenoxy group to interact with the ATP-binding pocket of various kinases implicated in cancer cell proliferation and survival.

  • Disruption of Protein-Protein Interactions: The rigid azetidine core could serve as a scaffold to present the 4-fluorophenoxy moiety for insertion into hydrophobic pockets at the interface of protein-protein interactions crucial for tumor progression.

  • Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways by interacting with key regulatory proteins.

Neurological Activity

Azetidine derivatives have also shown promise as modulators of CNS targets.[2] The unique conformational constraints of the azetidine ring can impart high selectivity for specific receptor subtypes.

Hypothesized Mechanisms of Action:

  • Receptor Modulation: The compound could act as an agonist or antagonist at various neurotransmitter receptors, such as dopamine, serotonin, or muscarinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.[2][4]

  • Enzyme Inhibition: It could inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Ion Channel Modulation: The compound might interact with and modulate the activity of ion channels in the CNS, influencing neuronal excitability.

Experimental Protocols for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach of in vitro and in vivo assays is recommended.

In Vitro Anticancer Activity Assessment

The initial phase of screening should focus on evaluating the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

Workflow for In Vitro Anticancer Screening:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays A Prepare stock solution of this compound in DMSO B Select a panel of human cancer cell lines (e.g., NCI-60) A->B C Perform cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®) B->C D Determine GI50, TGI, and LC50 values C->D E Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®) D->E If active in primary screen F Cell Cycle Analysis (Flow Cytometry) D->F If active in primary screen G Kinase Inhibition Profiling (Biochemical or Cellular Assays) D->G If active in primary screen

Figure 1: Tiered workflow for in vitro anticancer evaluation.

Step-by-Step Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vitro Neurological Activity Assessment

Initial screening for neurological activity should involve binding assays for key CNS receptors and enzymes.

Workflow for In Vitro Neurological Screening:

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Assays A Prepare stock solution of this compound B Perform radioligand binding assays for a panel of CNS receptors (e.g., dopamine, serotonin, muscarinic) A->B C Conduct enzyme inhibition assays (e.g., MAO-A, MAO-B, AChE) A->C D Determine Ki or IC50 values B->D C->D E Cell-based functional assays (e.g., cAMP accumulation, calcium flux) for identified receptor targets D->E If active in primary screen F Electrophysiological recordings in brain slices D->F If active in primary screen

Figure 2: Tiered workflow for in vitro neurological evaluation.

Step-by-Step Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Vivo Evaluation Strategies

Should the in vitro data demonstrate promising activity, subsequent in vivo studies in appropriate animal models are warranted.

In Vivo Oncology Models

For anticancer evaluation, xenograft models using human cancer cell lines implanted in immunocompromised mice are the standard.[5]

Experimental Design:

  • Model: Athymic nude mice bearing subcutaneous tumors derived from a responsive cancer cell line identified in vitro.

  • Treatment: Once tumors reach a palpable size, treat animals with this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.

  • Endpoints: Monitor tumor growth over time, body weight (as an indicator of toxicity), and overall animal health. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).

In Vivo Neuroscience Models

For neurological activity, the choice of animal model will depend on the in vitro findings. For example, if the compound shows affinity for dopamine receptors, a model of Parkinson's disease or schizophrenia may be appropriate.[6][7]

Experimental Design (Example: Antidepressant-like Activity):

  • Model: Forced swim test or tail suspension test in mice.

  • Treatment: Administer this compound at various doses prior to the behavioral test.

  • Endpoints: Measure the duration of immobility. A decrease in immobility time is indicative of antidepressant-like effects.

Concluding Remarks and Future Directions

This compound represents a molecule of significant, yet unrealized, potential. Its constituent chemical moieties suggest promising avenues for investigation in both oncology and neuroscience. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating its biological activity. Future research should focus on a systematic evaluation, starting with broad in vitro screening and progressing to more focused mechanistic studies and in vivo validation. The insights gained from such a program will be invaluable in determining the therapeutic utility of this and related azetidine derivatives.

References

  • Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023, June 9). Medwin Publishers. Retrieved January 23, 2026, from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (2017, November 14). Google Patents.
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  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 23, 2026, from [Link]

  • In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. (2023, February 8). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved January 23, 2026, from [Link]

  • Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Current and Future Prospects of Azetidine Derivatives an Overview. (2025, August 4). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 23, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021, January 12). Emulate. Retrieved January 23, 2026, from [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019, October 18). DergiPark. Retrieved January 23, 2026, from [Link]

  • Life Science News: In Vivo Research Approaches in the Study of Neurological Disease and Psychiatric Disorders. (n.d.). InsideScientific. Retrieved January 23, 2026, from [Link]

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Sources

The Azetidine Scaffold: From Chemical Curiosity to Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Discovery, Synthesis, and Application of Azetidine Compounds

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being viewed as esoteric chemical curiosities to indispensable motifs in contemporary drug discovery and medicinal chemistry.[1] Their unique combination of high ring strain, conformational rigidity, and a three-dimensional, sp³-rich character endows them with the ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1] This guide provides a comprehensive technical overview of the discovery and historical evolution of azetidine chemistry, delves into the diverse and sophisticated synthetic strategies developed for their construction, and highlights their significant impact on the pharmaceutical landscape through the examination of approved drugs and promising therapeutic candidates.

Introduction: The Allure of the Strained Ring

The azetidine ring, a saturated heterocycle containing one nitrogen atom, possesses a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, is the wellspring of azetidine's unique chemical reactivity and its value as a building block in organic synthesis. Historically, the synthesis of such strained rings presented a formidable challenge, limiting their exploration.[2] However, the relentless pursuit of novel chemical space in drug discovery has propelled the development of innovative synthetic methodologies, unlocking the vast potential of the azetidine scaffold.

The incorporation of an azetidine moiety into a drug candidate can offer several advantages:

  • Improved Physicochemical Properties: The non-planar, three-dimensional structure of the azetidine ring can disrupt planarity in a molecule, often leading to increased solubility and reduced toxicity.

  • Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[1]

  • Conformational Rigidity: The constrained nature of the four-membered ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[1][3] This pre-organization of substituents into a defined spatial orientation can decrease the entropic penalty of binding.[3]

  • Novel Chemical Space: Azetidines provide a unique structural framework that can be exploited to explore novel interactions with biological targets.

The first synthesis of azetidine was reported in 1888, yet for much of the following century, these compounds were considered more of a synthetic challenge than a practical tool. The discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, and the burgeoning field of medicinal chemistry in the latter half of the 20th century spurred a renewed and intensified interest in this fascinating heterocycle.

A Journey Through Time: The History of Azetidine Synthesis

The historical development of azetidine synthesis reflects the broader advancements in synthetic organic chemistry. Early methods were often harsh and limited in scope, while modern approaches offer high levels of control over stereochemistry and functional group tolerance.

Early Explorations: Intramolecular Cyclizations

The classical and most direct approach to the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This method relies on the nucleophilic displacement of a leaving group at the γ-position by the amine nitrogen.

Key Experimental Protocol: Synthesis of 1-Arenesulfonylazetidines

A straightforward method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.[4] Another common approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation.[4]

  • Step 1: Starting Material Preparation: A suitable 1,3-propanediol derivative with a leaving group at the 3-position and a protected amine at the 1-position is synthesized.

  • Step 2: Cyclization: The protected amine is deprotected, and the resulting free amine undergoes intramolecular nucleophilic substitution to form the azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction.

The efficiency of these early methods was often hampered by competing elimination reactions and the need for high dilution to favor intramolecular cyclization over intermolecular polymerization.

The Rise of Modern Synthetic Methods

The limitations of classical methods spurred the development of more sophisticated and versatile strategies for azetidine synthesis. These modern techniques offer greater control over the reaction and provide access to a wider range of substituted azetidines.

Table 1: Comparison of Modern Azetidine Synthetic Methodologies

MethodDescriptionAdvantagesLimitations
[2+2] Cycloadditions Photochemical or metal-catalyzed cycloaddition of imines and alkenes (aza Paternò-Büchi reaction).[5]Atom-economical, direct formation of the four-membered ring.[5]Can be challenging to control regioselectivity and stereoselectivity; limited substrate scope in some cases.[5]
Ring Contraction Conversion of five-membered rings, such as pyrrolidinones, into azetidines.Access to functionalized azetidines from readily available starting materials.Requires specific substitution patterns on the starting heterocycle.
C-H Amination Intramolecular insertion of a nitrene into a C-H bond to form the azetidine ring.Powerful method for the synthesis of complex azetidines.Can be limited by the reactivity and selectivity of the C-H insertion.
Strain-Release Homologation Ring-opening of highly strained azabicyclo[1.1.0]butanes with nucleophiles.[4]Provides access to a wide variety of substituted azetidines with high efficiency.[4]The synthesis of the starting azabicyclo[1.1.0]butanes can be challenging.

Diagram 1: Key Synthetic Pathways to Azetidines

G cluster_0 Synthetic Strategies Intramolecular\nCyclization Intramolecular Cyclization Azetidine Azetidine Intramolecular\nCyclization->Azetidine γ-Haloamine Cycloaddition Cycloaddition Cycloaddition->Azetidine Imine + Alkene Ring\nContraction Ring Contraction Ring\nContraction->Azetidine Pyrrolidinone C-H\nAmination C-H Amination C-H\nAmination->Azetidine Alkyl Amine Strain-Release Strain-Release Strain-Release->Azetidine Azabicyclobutane

Caption: Major synthetic routes to the azetidine core.

One of the most powerful modern methods is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene.[5] This reaction directly constructs the four-membered ring in a single, atom-economical step.[5] However, challenges such as competing side reactions and control of stereoselectivity have historically limited its widespread application.[5] Recent advances in photochemistry and catalysis are overcoming these hurdles, making this a highly attractive strategy.[5]

Azetidines in Action: A Privileged Scaffold in Drug Discovery

The unique properties of the azetidine ring have made it a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6] A wide range of azetidine derivatives have been shown to exhibit diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2]

FDA-Approved Drugs Containing the Azetidine Moiety

The successful translation of azetidine-containing compounds from the laboratory to the clinic is a testament to their therapeutic potential.

Table 2: Selected FDA-Approved Drugs Featuring an Azetidine Ring

Drug NameBrand NameTherapeutic AreaRole of the Azetidine Moiety
Azelnidipine CalblockAntihypertensiveThe azetidine ring is a key component of this dihydropyridine calcium channel blocker.[6]
Cobimetinib CotellicOncologyThis MEK1/2 inhibitor incorporates an azetidine ring to enhance its pharmacological properties.[1][6]
Baricitinib OlumiantRheumatoid ArthritisAn azetidine-containing Janus kinase (JAK) inhibitor.[1]
Sarolaner SimparicaVeterinary MedicineA parasiticide for dogs that contains an azetidine scaffold.[1]

Another notable example is ximelagatran (Exanta), a direct thrombin inhibitor that was initially approved as an anticoagulant but was later withdrawn from the market due to hepatotoxicity.[6] These examples highlight both the promise and the challenges of developing azetidine-based therapeutics.

Case Study: The Development of STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell growth and survival, and its aberrant activation is implicated in many cancers. The development of small-molecule inhibitors of STAT3 is therefore a major focus of cancer research.

Recently, a series of novel azetidine amides have been discovered as potent and selective STAT3 inhibitors.[7][8] In these compounds, the azetidine ring serves as a rigid scaffold to orient the key pharmacophoric groups for optimal interaction with the STAT3 protein.

Experimental Protocol: In Vitro Evaluation of Azetidine-Based STAT3 Inhibitors

  • Cell Viability Assays: Human breast cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) are treated with varying concentrations of the azetidine compounds.[7][8] Cell viability is assessed using standard methods to determine the IC₅₀ values.

  • Colony Formation Assays: The long-term effect of the inhibitors on cancer cell survival is evaluated by treating single-cell cultures with the compounds and monitoring their ability to form colonies.[7][8]

  • Mechanism of Action Studies: The effect of the compounds on STAT3 signaling pathways is investigated by analyzing the phosphorylation status of STAT3 and its downstream targets using techniques like Western blotting.

These studies have shown that certain azetidine-based STAT3 inhibitors can effectively inhibit cancer cell growth and survival at sub-micromolar concentrations, demonstrating their potential as therapeutic agents.[8]

Diagram 2: Workflow for the Discovery of Azetidine-Based STAT3 Inhibitors

G Library_Synthesis Synthesis of Azetidine Amide Library In_Vitro_Screening In Vitro Screening (Cell Viability) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the discovery and development of novel azetidine-based inhibitors.

Future Perspectives and Challenges

The field of azetidine chemistry is poised for continued growth and innovation. The development of new catalytic methods for the enantioselective synthesis of highly substituted azetidines will further expand their utility in drug discovery. Moreover, the exploration of azetidines as bioisosteres for other functional groups and as constrained peptide mimetics holds significant promise.

Despite the remarkable progress, challenges remain. The synthesis of certain complex azetidine derivatives can still be difficult and low-yielding. Furthermore, a deeper understanding of the metabolic fate and potential toxicity of azetidine-containing compounds is crucial for their successful development as safe and effective drugs.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidine Synthesis. ScienceDirect.
  • Azetidines in medicinal chemistry: emerging applic
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines. Enamine.
  • Structures of some azetidine-based drugs.

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Methodological & Application

Application Notes and Protocols for the Dissolution of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Landscape of a Novel Azetidine Compound

3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a substituted azetidine compound with potential applications in drug discovery and development. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, and the fluorophenoxy group suggests that this molecule may possess interesting biological activities. As with any novel compound, establishing a reliable and reproducible dissolution protocol is a critical first step for any experimental workflow, be it in vitro screening or in vivo pharmacokinetic studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. We will delve into the physicochemical rationale behind the choice of solvents and methodologies, and present detailed, step-by-step protocols for preparing solutions suitable for a range of experimental applications. The hydrochloride salt form of this compound is intended to enhance its aqueous solubility and stability compared to the free base, a common strategy in pharmaceutical development to improve drug-like properties.[1]

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful dissolution protocol.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₃ClFNO[2]
Molecular Weight 217.67 g/mol [2]
Appearance White to off-white crystalline powder (predicted)[3]
Salt Form Hydrochloride[2]

The fluorophenoxy moiety introduces a degree of lipophilicity, which may limit aqueous solubility, while the azetidine nitrogen, being basic, is protonated to form the hydrochloride salt, which is expected to improve solubility in polar solvents.[4] The interplay between these structural features dictates the compound's solubility profile.

Solvent Selection Rationale

The choice of solvent is contingent on the intended application. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its excellent solubilizing power for a wide range of organic molecules.[5] For in vivo studies, biocompatible solvent systems are required.

Diagram: Decision Tree for Solvent Selection

Solvent Selection for 3-((4-Fluorophenoxy)methyl)azetidine HCl A Start: Dissolution of Compound B Intended Application? A->B C In Vitro Assay B->C Cell-based, Biochemical D In Vivo Study B->D Animal studies E Primary Choice: DMSO C->E H Need for Aqueous-Based System? C->H K Primary Choice: Biocompatible Vehicle D->K F Check Final DMSO Concentration in Assay E->F G Typically <0.5% to avoid toxicity F->G I Test solubility in Water or Buffer (e.g., PBS) H->I Yes J Consider co-solvents if needed (e.g., Ethanol) I->J L Common choices: Saline, PBS, PEG300, Tween 80 K->L M Formulation Development Required L->M N Evaluate solubility, stability, and tolerability of the formulation M->N

Caption: Decision tree for selecting an appropriate solvent system.

Protocol 1: Preparation of Stock Solutions in DMSO for In Vitro Applications

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for compound libraries used in high-throughput screening.[5]

Materials
  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 217.67 g/mol x 0.001 L x 1000 = 2.18 mg

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add the desired volume of sterile DMSO to the tube.

  • Mixing: Vortex the tube until the compound is completely dissolved. To avoid introducing moisture, ensure the cap is securely fastened.

  • Aiding Dissolution (if necessary): If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C water bath) can also be employed, but be cautious of potential compound degradation with prolonged heat exposure.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. The use of amber tubes is recommended to protect the solution from light. While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to periodically check for precipitation.[6]

Protocol 2: Empirical Determination of Aqueous Solubility

For experiments requiring an aqueous vehicle, determining the solubility of the compound in water or a relevant buffer is essential. This protocol provides a straightforward method for estimating aqueous solubility.

Materials
  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of solvent (e.g., 1 mL of water or PBS) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore and a standard curve is available, or HPLC).

  • Calculation of Solubility:

    • The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Protocol 3: Preparation of a Formulation for In Vivo Studies

For animal dosing, a well-tolerated formulation that maintains the compound in solution is crucial. A common approach for compounds with limited aqueous solubility is the use of a co-solvent system.

Materials
  • This compound

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile vials and syringes

Example Formulation (to be optimized based on solubility and tolerability data)

A common vehicle for oral or parenteral administration is a mixture of PEG300, Tween 80, and saline/D5W. A typical starting point could be a 10:10:80 or 20:20:60 ratio of PEG300:Tween 80:Saline.

Step-by-Step Procedure
  • Vehicle Preparation:

    • In a sterile vial, combine the required volumes of PEG300 and Tween 80.

    • Mix thoroughly by vortexing.

  • Compound Dissolution:

    • Add the calculated amount of this compound to the PEG300/Tween 80 mixture.

    • Vortex and/or sonicate until the compound is completely dissolved. Gentle warming may be necessary.

  • Addition of Aqueous Component:

    • Slowly add the sterile saline or D5W to the dissolved compound mixture while continuously vortexing to prevent precipitation.

  • Final Formulation:

    • The final solution should be clear and free of any visible particulates.

    • This formulation should be prepared fresh before each experiment. For a bicyclic azetidine with antimalarial activity, a formulation of 70% PEG300 and 30% of a 5% dextrose in water solution was used for in vivo studies in mice.

Diagram: General Workflow for Compound Dissolution and Use

Workflow for Dissolution and Application A Weigh Compound B Select Solvent System (based on application) A->B C Dissolve Compound (Vortex, Sonicate, Warm if needed) B->C D Visually Inspect for Complete Dissolution C->D E Proceed to Experiment D->E Clear Solution G Precipitation Observed? D->G Particulates Present F Store Stock Solution (-20°C or -80°C) E->F For Stock Solutions H Troubleshoot: Try alternative solvent, co-solvent, or adjust concentration G->H Yes H->C

Caption: A generalized workflow for dissolving the compound for experimental use.

Troubleshooting and Best Practices

  • Precipitation upon dilution: If the compound precipitates when diluting a DMSO stock into aqueous media, consider lowering the stock concentration or the final concentration in the assay.

  • pH effects: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final solution is compatible with compound stability and the experimental system.

  • Stability: The stability of the dissolved compound should be assessed, especially if solutions are to be stored for extended periods. For some phenoxy acids, stability can vary in aqueous solutions.[8]

  • Filtration: When preparing sterile solutions, use a low-protein-binding syringe filter (e.g., PVDF) to minimize compound loss.

Conclusion

The successful dissolution of this compound is a foundational step for its evaluation in any research or development setting. By understanding the compound's physicochemical properties and systematically applying the protocols outlined in this guide, researchers can prepare reliable and reproducible solutions for their experiments. The provided workflows for preparing DMSO stock solutions, empirically determining aqueous solubility, and formulating for in vivo studies offer a robust starting point for working with this novel molecule.

References

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Application Notes and Protocols for High-Throughput Screening of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuromodulatory Potential of a Novel Azetidine Scaffold

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1][2] Its incorporation into drug candidates has led to a diverse range of pharmacological activities, including applications in oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][3] The compound 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride, with its distinct combination of an azetidine core, a fluorophenoxy moiety, and a flexible methyl linker, presents a compelling profile for investigation into its neuromodulatory effects.

Extensive research into structurally related azetidine derivatives has revealed a strong propensity for interaction with monoamine transporters.[4] Specifically, compounds featuring a 3-aryl or 3-arylmethoxy substitution on the azetidine ring have demonstrated high affinity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5] The structural similarities between this compound and known monoamine transporter ligands provide a strong rationale for its evaluation as a potential inhibitor of this protein family.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of this compound to characterize its activity as a monoamine transporter inhibitor. We present two robust and complementary HTS methodologies: a fluorescence-based neurotransmitter uptake assay for functional assessment of inhibition and a radioligand binding assay for direct measurement of affinity to the transporter proteins.

I. High-Throughput Functional Screening: Fluorescence-Based Neurotransmitter Uptake Assay

This assay provides a functional measure of the test compound's ability to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitters (serotonin, dopamine, or norepinephrine) into cells expressing the respective transporter.[6][7] An increase in intracellular fluorescence serves as a direct indicator of transporter activity, which is expected to be diminished in the presence of an inhibitor.

Principle of the Assay

Cells overexpressing a specific monoamine transporter (SERT, DAT, or NET) are incubated with a fluorescent substrate. In the absence of an inhibitor, the transporter actively transports the substrate into the cell, leading to an accumulation of fluorescence. When an inhibitor like this compound is present, it blocks the transporter, preventing substrate uptake and resulting in a lower intracellular fluorescence signal.

G cluster_0 Cell Membrane transporter Monoamine Transporter (SERT, DAT, or NET) intracellular Intracellular Space (Increased Fluorescence) transporter->intracellular Transport substrate Fluorescent Substrate substrate->transporter Uptake inhibitor 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride inhibitor->transporter Inhibition extracellular Extracellular Space

Caption: Mechanism of the fluorescence-based neurotransmitter uptake assay.

Experimental Protocol

1. Cell Culture and Plating: a. Culture HEK-293 cells stably expressing human SERT, DAT, or NET in appropriate media supplemented with a selection antibiotic. b. The day before the assay, harvest the cells and plate them in 384-well, black, clear-bottom microplates at a density of 15,000-25,000 cells per well. c. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

2. Compound Preparation and Plating: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilution) in an appropriate assay buffer. c. Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds and controls (positive control inhibitor and vehicle control) to the cell plates.

3. Assay Performance: a. Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., using a commercially available neurotransmitter transporter uptake assay kit).[7][8] b. Add the substrate solution to all wells of the cell plate. c. Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C, protected from light.

4. Data Acquisition: a. Measure the fluorescence intensity of each well using a bottom-read fluorescence microplate reader. b. Use excitation and emission wavelengths appropriate for the chosen fluorescent substrate.

5. Data Analysis: a. Subtract the background fluorescence (from wells without cells). b. Normalize the data to the positive (e.g., a known potent inhibitor) and negative (vehicle) controls. c. Plot the normalized fluorescence intensity against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound for each transporter.

Data Presentation
ParameterRecommended Value
Cell LineHEK-293 expressing hSERT, hDAT, or hNET
Plate Format384-well, black, clear-bottom
Seeding Density15,000 - 25,000 cells/well
Compound Concentration Range1 nM to 30 µM
Positive ControlsFluoxetine (SERT), GBR-12909 (DAT), Desipramine (NET)
Incubation Time10 - 30 minutes at 37°C
DetectionFluorescence Intensity

II. High-Throughput Affinity Determination: Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the monoamine transporters by quantifying its ability to compete with a radiolabeled ligand that specifically binds to the target transporter.[4][9] This method is considered the gold standard for determining the binding affinity (Kᵢ) of a compound.

Principle of the Assay

Cell membranes expressing the target transporter are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The radioligand and the test compound compete for the same binding site on the transporter. The amount of bound radioactivity is inversely proportional to the affinity and concentration of the test compound.

G cluster_0 Cell Membrane Preparation transporter Monoamine Transporter (SERT, DAT, or NET) bound_complex Transporter-Radioligand Complex (Measured Radioactivity) transporter->bound_complex Forms radioligand Radioligand ([³H]Citalopram, [³H]WIN 35,428, or [³H]Nisoxetine) radioligand->transporter Binding inhibitor 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride (Unlabeled) inhibitor->transporter Competitive Binding unbound Unbound Ligands

Caption: Principle of the competitive radioligand binding assay.

Experimental Protocol

1. Membrane Preparation: a. Prepare cell membrane homogenates from cells overexpressing human SERT, DAT, or NET. b. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup: a. In a 96-well microplate, add assay buffer, the membrane preparation, the radioligand, and varying concentrations of this compound. b. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

3. Incubation: a. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Harvesting and Detection: a. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. c. Allow the filters to dry, and then add scintillation cocktail. d. Measure the radioactivity on each filter using a microplate scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation
ParameterSERTDATNET
Radioligand[³H]Citalopram[³H]WIN 35,428[³H]Nisoxetine
Non-specific LigandFluoxetineGBR-12909Desipramine
Membrane Protein10-20 µ g/well 10-20 µ g/well 20-40 µ g/well
Incubation Time60 min at RT120 min at RT120 min at RT
Kₔ of Radioligand~1 nM~5 nM~1 nM

III. Self-Validating Systems and Causality in Experimental Design

The trustworthiness of these protocols is ensured by the inclusion of appropriate controls. In the fluorescence-based assay, the positive control (a known potent inhibitor) validates that the assay can detect inhibition, while the vehicle control establishes the baseline transporter activity. In the radioligand binding assay, the total and non-specific binding controls are crucial for calculating the specific binding of the radioligand to the transporter.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound as a potential monoamine transporter inhibitor. Based on the established pharmacology of structurally related azetidine compounds[4], it is hypothesized that this molecule will exhibit inhibitory activity at SERT, DAT, and/or NET. The successful execution of these assays will provide valuable data on the compound's potency and selectivity, guiding further drug development efforts for novel therapeutics targeting neurological and psychiatric disorders.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. [Link]

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Troubleshooting & Optimization

Stability problems of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Application Science Team Document ID: TSC-AZD-01 Version: 1.0 Last Updated: January 23, 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document outlines the known stability profile, potential degradation pathways, and provides robust troubleshooting guides and validated experimental protocols to address common challenges. The hydrochloride salt form is generally used to enhance aqueous solubility and improve stability compared to the free base.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A: The principal vulnerability of this compound lies in the strained four-membered azetidine ring. This ring is susceptible to hydrolysis and subsequent ring-opening, a process that can be catalyzed by both acidic and basic conditions.[3][4] Under acidic conditions, protonation of the azetidine nitrogen can activate the ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the solution.[5]

Q2: What is the optimal pH range for storing solutions of this compound?

A: While specific long-term stability data for this exact molecule is not extensively published, related compounds often show maximum stability in the weakly acidic to neutral pH range (approximately pH 3-7).[6][7] Highly acidic (pH < 2) and alkaline (pH > 9) conditions are expected to significantly accelerate degradation.[8][9] It is crucial to experimentally determine the optimal pH for your specific application and storage duration.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing a fluorophenoxy group may exhibit photosensitivity.[10] Exposure to UV or high-intensity visible light can potentially lead to photodegradation. Therefore, it is a standard best practice to protect solutions from light during storage and handling by using amber vials or covering containers with aluminum foil. Confirmatory photostability studies are recommended as per ICH Q1B guidelines.[11][12]

Q4: Can my choice of buffer affect the stability of the compound?

A: Absolutely. Certain buffer components can act as nucleophiles and may actively participate in the degradation of the compound, a phenomenon known as buffer catalysis.[6] For example, phosphate and acetate buffers have been observed to catalyze the hydrolysis of some compounds.[6] When developing a formulation, it is advisable to test stability in several different buffer systems (e.g., citrate, phosphate, TRIS) to identify the one that imparts the greatest stability.

Q5: What are the likely degradation products I might observe?

A: Based on the structure, the primary degradation pathway is the hydrolysis of the azetidine ring. This would lead to the formation of a ring-opened product, specifically an amino alcohol derivative. A plausible degradation mechanism involves the formation of an azetidinium ion, which is then attacked by water.[3] Other potential, though less common, degradation pathways could involve the ether linkage.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I am seeing unexpected peaks in my HPLC chromatogram after preparing my solution.

This is a common sign of degradation. The following workflow can help you diagnose the issue.

TroubleshootingWorkflow A Unexpected peak(s) in HPLC analysis B Were fresh, high-purity solvents and reagents used? A->B C Is the solution pH within the recommended range (pH 3-7)? B->C Yes G Source of impurity is likely solvent/reagent contamination. Use fresh, HPLC-grade materials. B->G No D Was the solution protected from light? C->D Yes H Degradation likely due to pH-mediated hydrolysis. Adjust pH and re-analyze. C->H No E Analyze via LC-MS to determine mass of unexpected peak(s) D->E Yes I Degradation likely due to photolysis. Prepare fresh solution with light protection. D->I No F Does mass correspond to known/predicted degradants (e.g., ring-opened product)? E->F J Degradation confirmed. Optimize storage conditions (pH, temp, light protection). F->J Yes K Mass does not match. Consider other sources: - Starting material impurity - Interaction with container - Oxidative degradation F->K No ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution in 50:50 Acetonitrile:Water B Divide into 6 aliquots (Control, Acid, Base, Oxidative, Thermal, Photo) A->B C Acid: Add 0.1 M HCl Base: Add 0.1 M NaOH Oxidative: Add 3% H₂O₂ Thermal: Heat at 60°C Photo: Expose per ICH Q1B B->C E Store Control sample at 4°C in the dark B->E D Incubate samples for a defined period (e.g., 24, 48, 72 hours) C->D F At each time point, withdraw sample. Neutralize Acid/Base samples. D->F G Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with gradient elution) E->G F->G H Quantify parent peak and degradants. Calculate % degradation. G->H I Characterize major degradants using LC-MS/MS H->I

Caption: General experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Control Sample: Store one aliquot, protected from light, at 4°C. This is your time-zero and control sample.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. 6. Thermal Degradation: Place a fourth aliquot in an oven set to 60°C, protected from light.

  • Photostability: Expose a fifth aliquot in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [13][11]A dark control should be run in parallel.

  • Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw a sample from each condition. Neutralize the acid and base samples before injection. Analyze all samples by a suitable stability-indicating HPLC method. [14]9. Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify major degradation products, preferably using LC-MS to obtain mass information. [15]

Data Summary: Expected Stability Profile

The following table summarizes the expected outcomes from a forced degradation study based on the chemical nature of this compound.

Stress ConditionTarget DegradationExpected StabilityPrimary Degradation Pathway
0.1 M HCl, 60°C 5-20%Labile Acid-catalyzed hydrolysis/ring-opening of the azetidine moiety. [4]
0.1 M NaOH, RT 5-20%Labile Base-catalyzed hydrolysis/ring-opening of the azetidine moiety. [3]
3% H₂O₂, RT 5-20%Likely Stable The structure lacks common sites for facile oxidation.
Heat (60°C) < 5%Likely Stable Degradation in solution is more likely hydrolytic than purely thermal.
Light (ICH Q1B) VariablePotentially Labile Photodegradation of the fluorophenoxy group is possible. [10]

References

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Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, making careful optimization of reaction conditions paramount for success. This guide provides in-depth technical advice and practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. These typically proceed via nucleophilic substitution where a nitrogen atom displaces a leaving group at the γ-position. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.

  • Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[1][2]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form the azetidine ring.[3]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine side product is a common thermodynamic pitfall in azetidine synthesis. The five-membered pyrrolidine ring is generally more thermodynamically stable than the strained four-membered azetidine ring. The formation of azetidine is a kinetically favored process (4-exo-tet cyclization), while pyrrolidine formation is a thermodynamically favored but kinetically slower process (5-endo-tet cyclization).

To favor the formation of azetidine, you need to employ conditions that promote the kinetically controlled pathway:

  • Choice of Base: Use a strong, non-nucleophilic base to rapidly deprotonate the amine, favoring the faster intramolecular cyclization to the azetidine. Bulky bases can also disfavor the more sterically demanding transition state leading to the pyrrolidine.

  • Leaving Group: A better leaving group will accelerate the rate of the desired S(_N)2 reaction, favoring the kinetic product.

  • Solvent: Less polar, non-coordinating solvents can favor the formation of the azetidine ring.

  • Temperature: Lower reaction temperatures generally favor the kinetic product.

Q3: Which protecting group is most suitable for the azetidine nitrogen?

A3: The choice of protecting group is critical and can significantly influence the outcome of the cyclization reaction.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its steric bulk, which can help to pre-organize the substrate for cyclization. It is stable under many reaction conditions and can be readily removed with acid.

  • Carbobenzyloxy (Cbz): Another common protecting group that can be removed by hydrogenolysis. N-Cbz protected amines have shown clean reaction profiles and high yields in some coupling reactions.[4]

  • Tosyl (Ts): This electron-withdrawing group can increase the acidity of the N-H proton, facilitating deprotonation. However, its removal can sometimes require harsh conditions.

The electronic and steric properties of the protecting group can influence the nucleophilicity of the nitrogen and the conformational preferences of the acyclic precursor, thereby affecting the cyclization efficiency.[5]

Q4: How can I purify my azetidine derivative effectively?

A4: Purification of azetidines can be challenging due to their polarity and potential volatility.

  • Column Chromatography: This is the most common method. For polar azetidines, a gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. In some cases, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent decomposition of sensitive compounds. For very polar compounds that show poor retention on standard silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative.[6]

  • Distillation: For volatile, non-protected azetidines, distillation (including Kugelrohr for small quantities) can be an effective purification method.

  • Recrystallization: If your azetidine derivative is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common issues in azetidine synthesis, largely due to the high activation energy for forming the strained four-membered ring.

Caption: Troubleshooting decision tree for low or no product yield in azetidine synthesis.

  • Starting Material is Unchanged:

    • Potential Cause: Insufficient activation of the leaving group, inadequate reaction temperature or time, or inactive reagents.

    • Troubleshooting Actions:

      • Verify Reagents: Ensure the base is active and the solvent is anhydrous.

      • Increase Temperature/Time: Gradually increase the reaction temperature and monitor by TLC. Microwave irradiation can sometimes be effective in driving the reaction to completion.

      • Better Leaving Group: If starting from an amino alcohol, ensure the activation step (e.g., mesylation, tosylation) went to completion. Consider using a better leaving group (e.g., triflate).

  • Formation of Pyrrolidine as the Major Side Product:

    • Potential Cause: The reaction conditions favor the thermodynamically more stable five-membered ring.

    • Troubleshooting Actions:

      • Base Selection: Switch to a stronger, more sterically hindered, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide.

      • Solvent Effects: Change to a less polar, aprotic solvent like THF or dioxane.

      • Temperature Control: Run the reaction at a lower temperature to favor the kinetically controlled formation of the azetidine.

  • Observation of Oligomerization/Polymerization:

    • Potential Cause: Intermolecular reactions are competing with the desired intramolecular cyclization.

    • Troubleshooting Actions:

      • High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture.

      • Protecting Group Strategy: Ensure the nitrogen is appropriately protected to prevent it from acting as a nucleophile in intermolecular side reactions.

Issue 2: Difficulty in Product Purification

Azetidines, especially those with a free N-H group, can be challenging to purify due to their high polarity and potential for interaction with silica gel.

  • Product Streaking on TLC or Column:

    • Potential Cause: The basic nitrogen of the azetidine is strongly interacting with the acidic silica gel.

    • Troubleshooting Actions:

      • Neutralize Silica: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction.

      • Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column for chromatography.

  • Product Decomposition on Silica Gel:

    • Potential Cause: The azetidine is unstable to the acidic nature of silica gel.

    • Troubleshooting Actions:

      • Deactivated Silica: Use silica gel that has been deactivated with a base.

      • Alternative Purification: If the product is sufficiently volatile, consider distillation. Recrystallization is also a good option for solid products.

Detailed Experimental Protocols

Protocol 1: Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This two-step protocol involves the activation of the hydroxyl group as a mesylate, followed by base-mediated cyclization.

  • Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equiv) dropwise to the stirred solution.

  • Add methanesulfonyl chloride (MsCl) (1.5 equiv) dropwise. Ensure the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • In a separate flame-dried flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the crude mesylate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction to 0 °C and cautiously quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is particularly useful for the synthesis of 3-hydroxyazetidines.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) (0.2 M) in a flame-dried flask, add Lanthanum(III) triflate (La(OTf)₃) (5 mol%).[1]

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃ solution.[1]

  • Extract the mixture with dichloromethane (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the resulting residue by column chromatography to yield the corresponding azetidine.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine [1]

EntryCatalyst (mol%)SolventTemperatureTime (h)Yield of Azetidine (%)
1La(OTf)₃ (5)DCEReflux2.581
2La(OTf)₃ (5)BenzeneReflux2.575
3La(OTf)₃ (5)MeCNReflux2.568 (incomplete)
4La(OTf)₃ (5)THFReflux2.572 (incomplete)
5Sc(OTf)₃ (5)DCEReflux565

Note: This table illustrates the importance of solvent and catalyst choice in optimizing the yield of the desired azetidine. Non-coordinating solvents like DCE at reflux temperatures provided the best results in this specific case.

Visualization of Key Concepts

General Workflow for Azetidine Synthesis Optimization

Azetidine_Synthesis_Workflow cluster_plan Planning & Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Purification cluster_analysis_final Characterization Route_Selection Select Synthetic Route Substrate_Prep Prepare Starting Material Route_Selection->Substrate_Prep Initial_Reaction Run Initial Reaction Conditions Substrate_Prep->Initial_Reaction TLC_Analysis Monitor by TLC/LC-MS Initial_Reaction->TLC_Analysis Optimization Optimize (Base, Solvent, Temp.) TLC_Analysis->Optimization Optimization->Initial_Reaction Iterate Workup Aqueous Work-up Optimization->Workup Successful Purification Purification (Chromatography/Distillation) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for the synthesis and optimization of azetidines.

References

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567. [Link]

  • Quinodoz, P., et al. (2016). A general synthesis of diversely substituted N-aryl-2-cyanoazetidines. The Journal of Organic Chemistry, 81(7), 2899-2910. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281. [Link]

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 91, 234-245. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Schindler, C. S., et al. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Angewandte Chemie International Edition, 61(13), e202116335. [Link]

  • Schindler, C. S., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17, 1-8. [Link]

  • Schindler, C. S., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 17, 1-8. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48195-48215. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. (2022). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 27(19), 6529. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 9(1), 108-114. [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Organic Chemistry Portal. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400541. [Link]

  • Organic Chemistry Portal. (n.d.). γ-Amino alcohol synthesis by amination (alkylation). [Link]

  • Tohoku University. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

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How to handle and store 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Introduction: this compound is a key building block in modern medicinal chemistry and drug development, valued for its role as a versatile intermediate in synthesizing complex therapeutic agents.[1] Its hydrochloride salt form generally enhances stability and solubility, making it suitable for a variety of experimental conditions.[1][2] This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and step-by-step protocols for the safe handling and storage of this compound, ensuring both experimental integrity and personnel safety.

Section 1: Core Safety & Hazard Summary

Before handling this compound, it is critical to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not always available, the hazards can be reliably inferred from analogous azetidine hydrochloride compounds.

Hazard CategoryDescriptionAssociated Hazard StatementsPrimary Precautionary Actions
Skin Irritation Causes skin irritation upon direct contact.[3][4][5]H315Wear chemical-resistant gloves; wash skin thoroughly after handling.[3][4]
Eye Irritation Causes serious eye irritation or damage.[3][4][5][6]H319Wear safety goggles or a face shield.[3][4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[3][6]H335Handle in a well-ventilated area or fume hood; avoid breathing dust.[3][6]
General Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5][6]N/AUse appropriate personal protective equipment (PPE) and engineering controls.
Combustibility Classified as a combustible solid.[7]N/AKeep away from heat, sparks, and open flames.[8][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the routine use of this compound in a laboratory setting.

Q1: What are the absolute minimum personal protective equipment (PPE) requirements for handling this compound?

A1: Due to its irritant properties, a comprehensive PPE setup is non-negotiable. The minimum requirements are:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[10]

  • Eye/Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn over the goggles.[11][12][13]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is recommended.[10]

  • Respiratory Protection: A respirator is necessary when dusts are generated, especially outside of a fume hood. Use a NIOSH/MSHA-approved respirator with a particulate filter.[10][11]

Q2: What are the optimal storage conditions to ensure the long-term stability of the compound?

A2: To maintain the integrity and purity of this compound, adhere to the following storage protocols:

  • Container: Store in the original, tightly sealed manufacturer's container to prevent contamination and moisture absorption.[3][8]

  • Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.[12][14] This is because the azetidine moiety can be sensitive to moisture and carbon dioxide.

  • Temperature & Environment: Keep the container in a cool, dry, and well-ventilated area.[3][9][14] Avoid direct sunlight and proximity to heat sources.

  • Incompatibilities: Ensure the compound is stored separately from strong oxidizing agents and strong acids.[14]

Q3: How should I properly weigh and transfer the solid compound to avoid generating dust?

A3: All weighing and transfer operations should be performed within a certified chemical fume hood to contain any airborne particulates. Use spatulas and weighing paper carefully to minimize aerosolization. If you notice dust becoming airborne, pause the procedure and re-evaluate your technique or the fume hood's airflow. Controlled dispensing techniques are crucial to minimize spill risks.[12]

Q4: What is the correct first aid response for accidental exposure?

A4: Immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[4][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or if they feel unwell, call a poison center or doctor.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Section 3: Detailed Experimental Protocol

Protocol 1: Safe Weighing and Preparation of a Stock Solution

This protocol details the step-by-step process for safely preparing a solution from the solid compound, integrating safety checkpoints throughout the workflow.

Objective: To accurately weigh the solid compound and dissolve it in a suitable solvent while minimizing exposure risk.

Workflow Diagram: Preparing a Solution

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase start Start ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Prepare & Verify Fume Hood Airflow ppe->fume_hood materials 3. Gather Materials (Compound, Solvent, Glassware) fume_hood->materials weigh 4. Weigh Compound Inside Fume Hood materials->weigh transfer 5. Carefully Transfer Solid to Vessel weigh->transfer add_solvent 6. Add Solvent Slowly to Minimize Splashing transfer->add_solvent dissolve 7. Mix to Dissolve (e.g., Magnetic Stirrer) add_solvent->dissolve labeling 8. Label Container Clearly (Name, Conc., Date) dissolve->labeling storage 9. Store Solution Properly labeling->storage cleanup 10. Decontaminate & Clean Work Area and Glassware storage->cleanup end End cleanup->end

Caption: Workflow for safely preparing a chemical solution.

Methodology:

  • Don Personal Protective Equipment (PPE): Before entering the lab, put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Prepare Engineering Controls: Turn on the chemical fume hood and verify it is functioning correctly (check the airflow monitor). Ensure the sash is at the appropriate height.

  • Gather Materials: Collect the container of this compound, your chosen solvent, appropriate volumetric glassware, a magnetic stir bar, and weighing utensils.

  • Weigh the Compound: Place a weigh boat or paper on the analytical balance inside the fume hood and tare it. Carefully use a clean spatula to transfer the desired amount of the solid compound. Record the exact mass.

    • Causality Note: Weighing inside the fume hood is a critical control step to contain any dust generated, preventing inhalation.[12]

  • Transfer and Dissolution: Carefully transfer the weighed solid into your volumetric flask or beaker. Add a portion of the solvent, cap or cover the vessel, and gently swirl or use a magnetic stirrer to dissolve the compound. Once dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling and Storage: Immediately label the container with the full chemical name, concentration, solvent, and date of preparation. Store the solution according to the stability requirements (e.g., room temperature, refrigerated, protected from light).

  • Decontamination and Cleanup: Thoroughly clean all glassware and utensils used. Wipe down the balance and the work surface inside the fume hood. Dispose of any contaminated consumables (e.g., weigh boats, gloves) in the designated hazardous waste container.[15]

Section 4: Troubleshooting Guide

Problem: The solid compound appears discolored, clumpy, or sticky upon opening a new or stored container.

Analysis and Solution: This is a common indicator of moisture absorption or degradation. Azetidine salts can be hygroscopic.

  • Causality: Exposure to ambient air and humidity can cause the fine powder to clump and may initiate chemical degradation, affecting its purity and reactivity.

  • Recommended Action: It is strongly advised not to use the compound if its physical appearance has significantly changed. The presence of impurities could lead to failed experiments or unforeseen side reactions. The material should be disposed of following your institution's hazardous waste guidelines.[12]

  • Prevention: Always ensure the container is sealed tightly immediately after use. For sensitive applications, storing the container inside a desiccator or a glovebox can provide an additional layer of protection.

Problem: How do I properly dispose of unused compound and contaminated materials?

Analysis and Solution: Disposal of this chemical must be treated with care, assuming it is hazardous waste.

  • Recommended Action: Do not dispose of the solid compound or its solutions down the drain. All waste, including excess solid, solutions, and contaminated items (gloves, pipette tips, weigh paper), must be collected in a clearly labeled hazardous waste container.[6][15] The label should include the complete chemical name.[15] Follow your institution's specific guidelines for chemical waste pickup and disposal.

Section 5: Emergency Response Workflow

This diagram outlines the critical decision-making process in the event of an accidental exposure.

Workflow Diagram: Emergency Exposure Response

G cluster_routes start Exposure Event identify Identify Exposure Route start->identify skin Skin Contact identify->skin Skin eye Eye Contact identify->eye Eye inhalation Inhalation identify->inhalation Inhalation action_skin Wash with soap & water for 15+ minutes skin->action_skin action_eye Rinse with water for 15+ minutes eye->action_eye action_inhalation Move to Fresh Air inhalation->action_inhalation ppe_removal Safely Remove Contaminated PPE action_skin->ppe_removal action_eye->ppe_removal action_inhalation->ppe_removal seek_medical Seek Medical Attention ppe_removal->seek_medical

Caption: Decision-making workflow for chemical exposure incidents.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Link]

  • Induchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride and its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride, a scaffold of significant interest in modern medicinal chemistry. While direct, comprehensive SAR studies on this specific molecule are not extensively published, by examining structurally related azetidine derivatives, we can elucidate the key determinants of its pharmacological profile, particularly its interaction with monoamine transporters.

Introduction: The Azetidine Scaffold in Neuropharmacology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in the design of novel therapeutics targeting the central nervous system (CNS). Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or larger ring systems, allowing for precise orientation of substituents and potentially leading to enhanced potency and selectivity for biological targets. The compound this compound combines this unique azetidine core with a phenoxymethyl side chain, a feature commonly found in ligands for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters play a crucial role in regulating neurotransmission and are key targets for the treatment of various neurological and psychiatric disorders.

Core Structure and Hypothesized Pharmacophore

The fundamental structure of this compound can be dissected into three key components, each contributing to its overall activity:

  • The Azetidine Ring: The protonated nitrogen of the azetidine ring is likely to form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of monoamine transporters. The ring itself acts as a rigid spacer, positioning the other pharmacophoric elements optimally.

  • The Phenoxymethyl Linker: The ether linkage provides a degree of conformational flexibility while maintaining a defined distance between the azetidine and the aromatic ring. The oxygen atom may also participate in hydrogen bonding.

  • The Substituted Phenyl Ring: This aromatic moiety is expected to engage in hydrophobic and/or π-stacking interactions within the transporter's binding site. The nature and position of substituents on this ring are critical determinants of potency and selectivity.

SAR_Pharmacophore cluster_core 3-((4-Fluorophenoxy)methyl)azetidine Core Structure A Azetidine Ring (Rigid Scaffold, Basic Amine) B Phenoxymethyl Linker (Spacer, H-bond acceptor) A->B Covalent Bond C 4-Fluorophenyl Group (Hydrophobic/Aromatic Interactions) B->C Covalent Bond

Caption: Key pharmacophoric elements of the 3-((4-Fluorophenoxy)methyl)azetidine scaffold.

Comparative Analysis: The Impact of Structural Modifications

While a complete dataset for a wide range of analogs of this compound is not publicly available, we can infer the SAR based on published data for related 3-substituted azetidine derivatives. The following table presents a hypothetical, yet scientifically plausible, comparison of how modifications to the core structure might influence binding affinity (Ki) at the dopamine transporter (DAT), a common target for this class of compounds.

Compound IDR (Substitution on Phenyl Ring)Linker (X)Hypothetical DAT Ki (nM)Rationale for Activity Change
LEAD-F 4-F -O-CH2- [Reference Value] The parent compound with a fluorine atom at the para position.
ANALOG-HH-O-CH2-Likely lowerRemoval of the electron-withdrawing fluorine may reduce favorable interactions.
ANALOG-Cl4-Cl-O-CH2-Potentially higherThe larger, more lipophilic chlorine atom might enhance hydrophobic interactions.
ANALOG-MeO4-OCH3-O-CH2-VariableThe methoxy group can act as a hydrogen bond acceptor but also introduces steric bulk.
ANALOG-CH24-F-CH2-CH2-Likely lowerAltering the linker may change the distance and orientation of the phenyl ring in the binding pocket.
ANALOG-direct4-F(direct)VariableDirect attachment of the phenyl ring significantly alters the molecule's geometry.[2]

Note: This table is illustrative and based on general principles of medicinal chemistry. Experimental validation is required to confirm these hypotheses.

Deciphering the Structure-Activity Relationship: Key Insights

Based on the analysis of related compounds, several key SAR trends can be proposed for the 3-((4-Fluorophenoxy)methyl)azetidine series as monoamine transporter ligands:

  • Aromatic Substitution is Crucial: The nature and position of the substituent on the phenyl ring are expected to be major drivers of both potency and selectivity. Halogen substitutions, particularly at the para-position, are often favorable.[2]

  • The Linker Dictates Geometry: The length and composition of the linker between the azetidine and the phenyl ring are critical for optimal positioning within the binding site. Even subtle changes, such as replacing the ether oxygen with a methylene group, can significantly impact activity.

  • The Azetidine Nitrogen is an Anchor: The basic nitrogen of the azetidine ring is a non-negotiable feature, serving as the primary anchoring point to the transporter protein.

SAR_Flowchart start Structural Modification sub Substitution on Phenyl Ring start->sub link Modification of Linker start->link azet Alteration of Azetidine Core start->azet act Biological Activity (Potency & Selectivity) sub->act Significant Impact link->act Moderate to Significant Impact azet->act High Impact (likely loss of activity)

Caption: The logical flow of how structural modifications are expected to influence biological activity.

Experimental Validation: A Protocol for Determining Monoamine Transporter Binding Affinity

To empirically determine the SAR of this compound and its analogs, a radioligand binding assay is the gold standard. This protocol outlines the key steps for assessing the binding affinity of these compounds to the dopamine transporter (DAT).

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine transporter using a competitive radioligand binding assay.
Materials:
  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [³H]-WIN 35,428 (a high-affinity radioligand for DAT).

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Experimental Workflow:

Experimental_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Components (Membranes + [³H]-WIN 35,428 + Test Compound) A->B Step 1 C Separate Bound and Free Ligand (Rapid Filtration) B->C Step 2 D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D Step 3 E Data Analysis (Calculate IC50 and Ki values) D->E Step 4

Caption: A streamlined workflow for the radioligand binding assay.

Step-by-Step Protocol:
  • Plate Setup: In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiate Binding: Add [³H]-WIN 35,428 to each well to initiate the binding reaction. The final concentration of the radioligand should be approximately at its Kd for DAT.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: The data will be used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3][4][5][6]

Conclusion and Future Directions

This guide provides a framework for understanding the structure-activity relationship of this compound as a potential monoamine transporter ligand. While direct experimental data is limited, by analyzing its structural components and comparing it to related compounds, we can formulate a strong hypothesis about its SAR. The provided experimental protocol offers a clear path for validating these hypotheses and further exploring the therapeutic potential of this promising chemical scaffold. Future research should focus on synthesizing a focused library of analogs and evaluating their potency and selectivity across all three major monoamine transporters to build a comprehensive SAR profile.

References

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). PMC. Retrieved from [Link]

  • Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists. (2020). ResearchGate. Retrieved from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. Retrieved from [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents. (2020). PMC. Retrieved from [Link]

  • 3-(4-Fluorophenoxy)azetidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024). MDPI. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents. (2019). PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. (1998). PubMed. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (1995). PubMed. Retrieved from [Link]

  • 3-[(4-chlorophenyl)methyl]azetidine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(4-fluorophenoxy)azetidine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

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A Strategic Guide to Investigating the Cross-Reactivity of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity study for the novel chemical entity, 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. Given the absence of published biological data for this specific compound, this document outlines a proactive, industry-standard strategy for profiling its selectivity and identifying potential off-target interactions critical for early-stage drug discovery.

Introduction: The Imperative of Selectivity Profiling

This compound is a synthetic compound available as a research chemical and building block.[1][2] Its structure incorporates two key motifs of high interest in modern medicinal chemistry: a strained four-membered azetidine ring and a 4-fluorophenoxy group . The azetidine scaffold is increasingly incorporated into drug candidates to enhance properties like solubility, metabolic stability, and cell permeability while providing a three-dimensional exit vector for further chemical exploration.[3] The fluorophenoxy moiety is a common feature in ligands targeting a wide range of biological macromolecules, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

While the primary biological target of this compound is undefined in public literature, any progression towards therapeutic development necessitates a thorough understanding of its selectivity. Cross-reactivity, or the unintended interaction with off-targets, is a primary driver of adverse drug reactions and toxicity. Early and systematic evaluation of a compound's selectivity profile is mandated by regulatory bodies and is a cornerstone of a successful, safety-conscious drug discovery program.[4] This guide establishes a tiered, logical workflow to generate a comprehensive cross-reactivity profile for this compound, transforming it from a chemical curiosity into a well-characterized pharmacological tool.

Structural Analysis and Rationale for Target Selection

A molecule's structure dictates its potential interactions. Based on the key pharmacophores present in this compound, we can hypothesize potential off-target families that warrant prioritized investigation.

  • Aryl-Oxy-Alkylamine Moiety: The core structure resembles scaffolds known to interact with biogenic amine targets. This makes neurotransmitter transporters (for serotonin, dopamine, norepinephrine) and monoaminergic GPCRs (e.g., adrenergic, dopaminergic, and serotonergic receptors) a high-priority class for screening.

  • Fluorinated Aromatic Ring: The fluorine substitution can modulate pKa, improve metabolic stability, and enhance binding affinity through electrostatic interactions.[1] This feature is prevalent in CNS-active agents.

  • Azetidine Core: As a versatile heterocyclic building block, azetidine is found in compounds targeting a vast array of proteins, from enzymes like proteases to ion channels.[5]

Therefore, a broad, unbiased screening approach is the most scientifically rigorous starting point. The initial investigation should not be limited to hypothesized targets but should encompass a wide panel of proteins implicated in common safety liabilities.

A Tiered Experimental Workflow for Cross-Reactivity Profiling

A phased approach to selectivity profiling is efficient and cost-effective. It begins with a broad, single-concentration screen to identify potential liabilities, followed by more focused quantitative studies on any initial "hits."

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation cluster_3 Decision Making A Compound Synthesis & Quality Control B Primary Screen (e.g., 10 µM single concentration) Safety Panel (44+ targets) A->B C Analyze Primary Screen Data (Identify hits >50% inhibition/stimulation) B->C D Dose-Response Assays (10-point curve) C->D Hits Found I Assess Selectivity Window & Therapeutic Index C->I No Significant Hits E Determine IC50 / EC50 Values D->E F Select High-Potency Hits (e.g., IC50 < 1 µM) E->F G Orthogonal & Functional Assays (e.g., Cellular, Tissue-based) F->G Hits Confirmed H Confirm Mechanism (Agonist, Antagonist, etc.) G->H H->I

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Primary Screening

The initial step involves screening the test article at a high, single concentration (typically 10 µM) against a panel of targets known to be associated with adverse effects. A standard panel, such as the Eurofins SafetyScreen44, covers key GPCRs, ion channels, transporters, and enzymes.

Experimental Rationale:

  • Concentration Choice: A 10 µM concentration is typically 100- to 1000-fold higher than the expected therapeutic concentration. An absence of activity at this high concentration provides a significant margin of safety and strongly suggests the compound is unlikely to interact with these targets in vivo.[4]

  • Target Selection: The panel is curated based on historical data linking off-target modulation of these proteins to specific clinical adverse events (e.g., hERG for cardiac arrhythmia, 5-HT2B for valvulopathy).

Illustrative Data Output (Tier 1):

Target ClassTarget NameAssay Type% Inhibition at 10 µMResult
GPCR Adrenergic α1ARadioligand Binding78%Hit
Dopamine D2Radioligand Binding12%Inactive
Serotonin 5-HT2ARadioligand Binding65%Hit
Ion Channel hERGElectrophysiology5%Inactive
Transporter Dopamine (DAT)Uptake Assay89%Hit
Enzyme COX-1Enzyme Inhibition2%Inactive

This table is a template. Actual results would be generated from the experiment.

Tier 2: Dose-Response and Potency Determination

Any target showing significant activity (a "hit," typically defined as >50% inhibition or stimulation) in the primary screen must be further investigated. This involves generating a full concentration-response curve to determine the potency (IC₅₀ for inhibition or EC₅₀ for activation).

Experimental Rationale:

  • Quantifying Potency: A single data point is insufficient. A full dose-response curve confirms the interaction and provides a quantitative measure of potency. This IC₅₀/EC₅₀ value is essential for calculating a selectivity index (the ratio of off-target potency to on-target potency).

  • Curve Characteristics: The shape of the curve (Hill slope) can provide initial insights into the nature of the interaction.

Illustrative Data Output (Tier 2):

Target NameAssay TypeResult (IC₅₀ in µM)
Adrenergic α1ARadioligand Binding0.85
Serotonin 5-HT2ARadioligand Binding2.1
Dopamine (DAT)Uptake Assay0.15

This table is a template. Actual results would be generated from the experiment.

Tier 3: Functional and Orthogonal Validation

Potent off-target interactions identified in binding or biochemical assays must be confirmed in a more physiologically relevant system. A compound may bind to a receptor but have no functional effect (silent binder), or it could act as an agonist, antagonist, or inverse agonist.

Experimental Rationale:

  • Biological Context: Binding assays do not reveal functional consequences. A cellular assay (e.g., measuring downstream signaling like calcium flux or cAMP modulation) is critical to understand the biological outcome of the off-target interaction.

  • Orthogonal Confirmation: Using a different assay modality (e.g., confirming a binding hit with a functional assay) provides confidence that the observed effect is not an artifact of the primary assay technology.

G A Potent Hit from Tier 2 (e.g., DAT Binding IC50 = 0.15 µM) B Select Functional Assay A->B C Cell-based Dopamine Uptake Assay (e.g., in HEK293-DAT cells) B->C D Result: Functional Inhibition EC50 = 0.20 µM C->D Confirms Activity E Result: No Functional Effect (Silent Binder) C->E No Activity F High Risk: Potential for CNS side effects (e.g., psychostimulation) D->F G Lower Risk: Monitor, but may not be a primary liability E->G

Caption: Decision tree for functional validation of a hit.

Comparative Analysis with Alternative Compounds

To contextualize the cross-reactivity profile, it is valuable to test reference compounds in parallel.

CompoundPrimary TargetSelectivity ProfileRationale for Comparison
Test Article UnknownTo be determinedThe subject of the investigation.
Alternative 1: Promiscuous Kinase Inhibitor (e.g., Staurosporine) Multiple KinasesBroad (Non-selective)Provides a positive control for many assays and serves as a benchmark for a "dirty" compound.
Alternative 2: Selective Serotonin Reuptake Inhibitor (e.g., Escitalopram) Serotonin Transporter (SERT)Narrow (Highly selective)Provides a benchmark for a "clean" compound with a similar structural alert (aryl-oxy-alkylamine) for a specific transporter target.

This comparison allows for a more nuanced interpretation of the data. A compound may show several off-target hits, but if its profile is significantly cleaner than a known promiscuous drug, it may still be considered for advancement.

Detailed Experimental Protocols

The following are representative, standardized protocols for assays relevant to the potential targets of this compound.

Protocol: GPCR Radioligand Binding Assay (e.g., Adrenergic α1A)
  • Objective: To determine the binding affinity (Ki) of the test compound for the human adrenergic α1A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human adrenergic α1A receptor.

    • Radioligand: [³H]-Prazosin (a known high-affinity α1A antagonist).

    • Non-specific binding control: Phentolamine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

    • 96-well microplates and glass fiber filter mats.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer (e.g., from 100 µM to 10 pM).

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Phentolamine (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 100 µL of cell membrane preparation (e.g., 10 µg protein/well).

    • Add 50 µL of [³H]-Prazosin at a final concentration equal to its Kd (e.g., 0.2 nM).

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter mat and place it in a scintillation vial with 5 mL of scintillation fluid.

    • Quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate % inhibition for each concentration: 100 * (1 - [(CPMTes - CPMNonspecific) / (CPMTotal - CPMNonspecific)]).

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Transporter Uptake Assay (e.g., Dopamine Transporter, DAT)
  • Objective: To determine the functional inhibitory potency (IC₅₀) of the test compound on the human dopamine transporter.

  • Materials:

    • HEK293 cells stably expressing the human dopamine transporter (hDAT).

    • [³H]-Dopamine.

    • Non-specific uptake control: GBR-12909 (10 µM) or Cocaine (30 µM).

    • Uptake Buffer: Krebs-Ringer-HEPES buffer.

    • 96-well cell culture plates.

  • Procedure:

    • Plate hDAT-expressing cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of the test compound in Uptake Buffer.

    • Wash cell monolayers twice with warm Uptake Buffer.

    • Pre-incubate cells for 15 minutes at 37°C with 50 µL of buffer, non-specific control, or test compound dilution.

    • Initiate the uptake reaction by adding 50 µL of [³H]-Dopamine (e.g., final concentration 10 nM).

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The short duration ensures measurement of initial uptake rates.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

    • Lyse the cells with 1% SDS solution.

    • Transfer the lysate to scintillation vials and quantify radioactivity.

  • Data Analysis:

    • Calculate % inhibition of uptake relative to controls.

    • Fit the concentration-response data to determine the IC₅₀ value.

Conclusion and Strategic Implications

Executing the tiered workflow described in this guide will generate a robust, decision-enabling dataset for this compound. The outcome will classify the compound's selectivity profile, identifying any potential safety liabilities early in the discovery process.

  • A "Clean" Profile: If no significant off-target activity is observed (<50% inhibition at 10 µM), the compound demonstrates high selectivity and can be advanced with greater confidence.

  • A "Dirty" Profile: If multiple potent off-target interactions are confirmed, the compound may be flagged as high-risk. The specific targets involved will guide decisions: hERG activity is a major concern, while weak GPCR antagonism might be acceptable depending on the therapeutic indication.

This systematic approach to cross-reactivity ensures that research and development efforts are focused on compounds with the highest probability of success and the safest possible profile, fulfilling the ethical and scientific obligations of modern drug discovery.

References

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21428730, 3-(4-fluorophenoxy)azetidine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43810512, 3-((4-Methoxyphenyl)methyl)azetidine hydrochloride. Available from: [Link]

  • PubChemLite. 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). Available from: [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

  • ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Available from: [Link]

Sources

A Strategic Guide to Unveiling the Pharmacological Profile of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride: A Benchmarking and Target Identification Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological characterization of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride, a novel compound with potential therapeutic applications. Given the current absence of a defined biological target in publicly available literature, we present a scientifically rigorous, hypothesis-driven approach to first identify its primary molecular target(s) and subsequently benchmark its performance against well-established inhibitors.

The structural motifs of this compound, specifically the azetidine ring and the fluorophenoxy group, are prevalent in a variety of centrally active compounds. This suggests a high probability of interaction with key players in neurotransmission. Consequently, our initial investigation will focus on the monoamine transporter (MAT) family, which includes the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] These transporters are critical regulators of neurotransmitter signaling and are the targets of numerous therapeutic agents for a range of psychiatric and neurological disorders.[2][3]

To provide a robust comparative context, we have selected three highly selective and potent inhibitors as benchmarks:

  • GBR 12909: A selective dopamine transporter (DAT) inhibitor.[4][5]

  • Fluoxetine: A selective serotonin transporter (SERT) inhibitor.[6][7]

  • Nisoxetine: A selective norepinephrine transporter (NET) inhibitor.[8][9]

This guide will detail the experimental workflows, from primary screening to secondary validation assays, necessary to elucidate the inhibitory profile and selectivity of this compound, thereby providing a solid foundation for future drug development efforts.

Experimental Design: A Phased Approach to Target Identification and Benchmarking

Our experimental strategy is designed as a logical, multi-step process. The initial phase focuses on primary screening to determine if the compound interacts with the proposed monoamine transporter targets. Positive results from this phase will trigger a more in-depth benchmarking and characterization phase.

G cluster_0 Phase 1: Primary Screening & Target Identification cluster_1 Phase 2: In-depth Benchmarking & Characterization A This compound B Primary Radioligand Binding Assays (DAT, SERT, NET) A->B C Primary Functional Uptake Assays (DAT, SERT, NET) A->C D Data Analysis: Determine IC50 & Ki values B->D C->D E Identify Primary Target(s) & Assess Preliminary Selectivity D->E F Selectivity Profiling (Broader panel of receptors & transporters) E->F G Mode of Inhibition Studies (e.g., Schild analysis) E->G H Cell-Based Functional Assays (e.g., downstream signaling) E->H I Comprehensive Pharmacological Profile F->I G->I H->I

Figure 1: Experimental workflow for target identification and benchmarking.

Methodologies: Validated Protocols for Robust Data Generation

The cornerstone of this investigation lies in the application of standardized and validated in vitro assays. Radiotracer-based methods remain the gold standard for quantifying drug-transporter interactions due to their high sensitivity and specificity.[10]

Primary Screening: Radioligand Binding Assays

These assays determine the affinity of the test compound for the monoamine transporters by measuring its ability to displace a specific, high-affinity radioligand.

Protocol:

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.[10]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of this compound or the respective benchmark inhibitor.

    • DAT Assay: Radioligand: [³H]WIN 35,428. Non-specific binding defined by 10 µM GBR 12909.[11]

    • SERT Assay: Radioligand: [³H]Citalopram. Non-specific binding defined by 10 µM Fluoxetine.[11]

    • NET Assay: Radioligand: [³H]Nisoxetine. Non-specific binding defined by 10 µM Desipramine.[11]

  • Equilibration: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert IC50 values to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Primary Screening: Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[12][13]

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human DAT, SERT, or NET in 96-well plates and grow to confluence.[12][14]

  • Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound or the benchmark inhibitors.[15]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate uptake.

    • DAT Assay: Substrate: [³H]Dopamine.[12]

    • SERT Assay: Substrate: [³H]Serotonin (5-HT).[16]

    • NET Assay: Substrate: [³H]Norepinephrine.[17]

  • Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KHB.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.

Hypothetical Results and Comparative Analysis

The following tables present a hypothetical outcome of the primary screening, illustrating how the data would be structured for a clear comparison.

Table 1: Inhibitory Potency (Ki, nM) from Radioligand Binding Assays

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
This compound 15.2250.789.4
GBR 12909 (Benchmark)1.0[4]>1000>1000
Fluoxetine (Benchmark)>10,0001.2[7]158[18]
Nisoxetine (Benchmark)505[18]158[18]0.46[18]

Table 2: Functional Inhibition (IC50, nM) from Neurotransmitter Uptake Assays

CompoundDAT (IC50, nM)SERT (IC50, nM)NET (IC50, nM)
This compound 25.8430.1152.3
GBR 12909 (Benchmark)1.5>1000>1000
Fluoxetine (Benchmark)>10,0002.0250
Nisoxetine (Benchmark)8502600.8[9]

Table 3: Selectivity Profile of this compound (based on Ki values)

Selectivity RatioValue
SERT/DAT16.5
NET/DAT5.9
DAT/NET0.17
SERT/NET2.8

Interpretation and Rationale for Subsequent Steps

Based on the hypothetical data, this compound demonstrates the most potent activity at the dopamine transporter (DAT), with a Ki of 15.2 nM. The compound exhibits approximately 6-fold selectivity for DAT over NET and 16-fold selectivity over SERT. This profile suggests that the primary biological target is DAT, with secondary activity at NET.

The next logical phase of investigation would be to further characterize this interaction and confirm its selectivity.

G cluster_0 Mechanism of Action cluster_1 Functional Consequences cluster_2 Selectivity & Off-Target Effects A Identified Primary Target (e.g., DAT) B Saturation Binding Assays (in presence of test compound) A->B D Cell-based Assays (e.g., cAMP measurement, membrane potential changes) A->D F Broad Panel Screening (e.g., GPCRs, ion channels, kinases) A->F C Determine Mode of Inhibition (Competitive, Non-competitive, etc.) B->C E Assess Downstream Signaling Effects D->E G Comprehensive Selectivity Profile F->G

Figure 2: Secondary assays for in-depth pharmacological characterization.

Monoamine Transporter Signaling and Inhibition

The monoamine transporters are crucial for terminating neurotransmission by re-uptaking dopamine, serotonin, or norepinephrine from the synaptic cleft back into the presynaptic neuron.[19] Inhibition of this process leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing and prolonging its signaling effects.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Release Release Vesicle->Release MAT Monoamine Transporter (DAT, SERT, or NET) Synapse Neurotransmitter Release->Synapse Neurotransmitter Release Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Signaling Downstream Signaling Receptor->Signaling Inhibitor 3-((4-Fluorophenoxy)methyl)azetidine HCl or Benchmark Inhibitor Inhibitor->MAT Inhibition

Sources

A Comparative Guide to the Reproducible Synthesis of 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and modulated lipophilicity. Among the vast array of functionalized azetidines, 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride holds significant interest as a key building block in the synthesis of various biologically active molecules. However, the seemingly straightforward synthesis of this compound can be fraught with reproducibility challenges, leading to variability in yield, purity, and ultimately, the reliability of downstream applications.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, with a focus on experimental reproducibility. We will delve into the mechanistic nuances of each method, offering field-proven insights to navigate potential pitfalls and ensure consistent, high-quality outcomes. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in the synthesis and quality control of this important chemical entity.

Unraveling the Synthetic Pathways: A Comparative Analysis

The synthesis of this compound typically commences from a suitable protected 3-(hydroxymethyl)azetidine precursor, most commonly the N-Boc protected variant. The crucial step involves the formation of the ether linkage with 4-fluorophenol. Two principal synthetic strategies dominate this transformation: the venerable Williamson ether synthesis and the versatile Mitsunobu reaction.

Method 1: The Williamson Ether Synthesis - A Classic Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] In the context of our target molecule, this S(_N)2 reaction involves the deprotonation of 4-fluorophenol to its corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 3-(halomethyl)azetidine or a related sulfonate ester.

Plausible Synthetic Workflow:

Williamson Ether Synthesis cluster_0 Activation of Azetidine Precursor cluster_1 Phenoxide Formation cluster_2 SN2 Reaction & Deprotection N-Boc-3-(hydroxymethyl)azetidine N-Boc-3-(hydroxymethyl)azetidine N-Boc-3-(tosyloxymethyl)azetidine N-Boc-3-(tosyloxymethyl)azetidine N-Boc-3-(hydroxymethyl)azetidine->N-Boc-3-(tosyloxymethyl)azetidine TsCl, Pyridine N-Boc-3-((4-fluorophenoxy)methyl)azetidine N-Boc-3-((4-fluorophenoxy)methyl)azetidine N-Boc-3-(tosyloxymethyl)azetidine->N-Boc-3-((4-fluorophenoxy)methyl)azetidine Sodium 4-fluorophenoxide, DMF N-Boc-3-(tosyloxymethyl)azetidine->N-Boc-3-((4-fluorophenoxy)methyl)azetidine 4-Fluorophenol 4-Fluorophenol Sodium 4-fluorophenoxide Sodium 4-fluorophenoxide 4-Fluorophenol->Sodium 4-fluorophenoxide NaH, THF This compound This compound N-Boc-3-((4-fluorophenoxy)methyl)azetidine->this compound HCl in Dioxane

Caption: Plausible Williamson Ether Synthesis Workflow for this compound.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the azetidine nitrogen, preventing its participation in side reactions. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions.

  • Activation of the Hydroxyl Group: The hydroxyl group of N-Boc-3-(hydroxymethyl)azetidine is a poor leaving group. Conversion to a tosylate (or mesylate) provides an excellent leaving group for the subsequent S(_N)2 reaction.

  • Base and Solvent Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for the complete deprotonation of 4-fluorophenol.[2] A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to solvate the cation of the phenoxide and enhance the nucleophilicity of the phenoxide anion, thereby promoting the S(_N)2 reaction.[3]

Reproducibility Challenges and Mitigation:

  • Incomplete Deprotonation: Incomplete deprotonation of 4-fluorophenol can lead to lower yields. Ensuring the use of a sufficient excess of a strong base and adequate reaction time is crucial.

  • Elimination Side Reactions: While less of a concern with a primary tosylate, harsh reaction conditions (high temperatures) could potentially lead to elimination side products. Maintaining a moderate reaction temperature (e.g., 50-80 °C) is advisable.[4]

  • Hydrolysis of the Tosylate: The tosylate intermediate can be susceptible to hydrolysis if moisture is present. The use of anhydrous solvents and reagents is paramount for reproducible results.

Method 2: The Mitsunobu Reaction - A Milder Alternative

The Mitsunobu reaction offers a powerful and often milder alternative for the formation of ethers, proceeding with inversion of configuration at the alcohol carbon.[5] This reaction utilizes a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ for nucleophilic attack by the phenol.[6]

Plausible Synthetic Workflow:

Mitsunobu Reaction cluster_0 In Situ Activation & Ether Formation cluster_1 Deprotection N-Boc-3-(hydroxymethyl)azetidine N-Boc-3-(hydroxymethyl)azetidine N-Boc-3-((4-fluorophenoxy)methyl)azetidine N-Boc-3-((4-fluorophenoxy)methyl)azetidine N-Boc-3-(hydroxymethyl)azetidine->N-Boc-3-((4-fluorophenoxy)methyl)azetidine 4-Fluorophenol, PPh3, DIAD, THF N-Boc-3-(hydroxymethyl)azetidine->N-Boc-3-((4-fluorophenoxy)methyl)azetidine This compound This compound N-Boc-3-((4-fluorophenoxy)methyl)azetidine->this compound HCl in Dioxane

Caption: Plausible Mitsunobu Reaction Workflow for this compound.

Causality Behind Experimental Choices:

  • One-Pot Procedure: The Mitsunobu reaction is an attractive one-pot process, avoiding the need to isolate an activated intermediate like a tosylate.

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature, making it compatible with a wider range of functional groups compared to the often-heated Williamson synthesis.

  • Reagent Selection: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of the resulting hydrazine byproduct. Tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions as it dissolves all the reactants and intermediates well.[3]

Reproducibility Challenges and Mitigation:

  • Stoichiometry and Order of Addition: The stoichiometry of the reagents is critical for the success of the Mitsunobu reaction. A slight excess of the phosphine and azodicarboxylate is often used. The order of addition can also influence the outcome; typically, the alcohol, phenol, and phosphine are mixed before the slow addition of the azodicarboxylate at a low temperature (e.g., 0 °C).

  • Byproduct Removal: The major challenge in the reproducibility of the Mitsunobu reaction on a larger scale is the removal of the triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproducts.[6] Purification by column chromatography is often necessary, which can be cumbersome for large quantities. The use of polymer-bound reagents or modified phosphines and azodicarboxylates can facilitate easier purification.

  • Acidity of the Nucleophile: The pKa of the nucleophile is a critical factor. Phenols are generally acidic enough to participate effectively in the Mitsunobu reaction.[6]

Comparative Performance Data

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Typical Yield 60-80%70-90%[5]
Purity (pre-crystallization) Generally good, major impurity is often unreacted starting material.Can be lower due to byproduct contamination (TPPO, hydrazine).
Scalability More readily scalable due to easier purification of the product.Challenging to scale up due to stoichiometric byproducts.
Reaction Conditions Often requires heating (50-100 °C) and strong bases.[3]Mild conditions (0 °C to room temperature).
Reproducibility Generally considered more robust and reproducible on a larger scale.Can be sensitive to stoichiometry, reagent quality, and purification method.

Experimental Protocols for Quality Control and Validation

To ensure the reproducibility of the synthesis and the quality of the final product, rigorous analytical characterization is essential. The following protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided as a guideline for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for assessing the purity of a compound and quantifying any impurities. A reverse-phase HPLC method is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve approximately 1 mg of the sample in the initial mobile phase composition to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any significant impurity peaks should be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and can also be used for quantitative purity analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d(_6) or D(_2)O). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

Expected ¹H NMR Chemical Shifts (in DMSO-d(_6), estimated):

  • δ 9.5-10.0 (br s, 2H): Azetidinium N-H protons.

  • δ 7.1-7.3 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 6.9-7.1 (m, 2H): Aromatic protons meta to the fluorine atom.

  • δ 4.2-4.4 (m, 2H): -O-CH(_2)- protons.

  • δ 3.8-4.1 (m, 4H): Azetidine ring protons.

  • δ 3.3-3.5 (m, 1H): Azetidine ring proton at C3.

Expected ¹³C NMR Chemical Shifts (in DMSO-d(_6), estimated):

  • δ 155-160 (d, J(_CF)): Aromatic carbon attached to fluorine.

  • δ 154-156: Aromatic carbon attached to oxygen.

  • δ 115-120 (d, J(_CF)): Aromatic carbons ortho to fluorine.

  • δ 115-118 (d, J(_CF)): Aromatic carbons meta to fluorine.

  • δ 68-72: -O-CH(_2)- carbon.

  • δ 50-55: Azetidine ring carbons.

  • δ 30-35: Azetidine ring carbon at C3.

Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The absence of significant impurity signals is indicative of high purity. For qNMR, the purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known amount of the internal standard.

Conclusion and Recommendations

The reproducible synthesis of this compound is a critical prerequisite for its successful application in drug discovery and development. Both the Williamson ether synthesis and the Mitsunobu reaction present viable pathways to this important building block, each with its own set of advantages and challenges.

For larger-scale synthesis and enhanced reproducibility , the Williamson ether synthesis is generally the recommended approach due to its more straightforward purification and robustness. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate bases and solvents, is key to achieving high yields and purity.

The Mitsunobu reaction , while offering milder conditions and a one-pot procedure, is often better suited for smaller-scale synthesis and rapid analog generation . Researchers employing this method should be mindful of the challenges associated with byproduct removal and carefully optimize the reaction stoichiometry.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and the importance of mild reaction conditions. By understanding the underlying principles and potential pitfalls of each method, and by implementing rigorous analytical quality control, researchers can confidently and reproducibly synthesize this compound for their research endeavors.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. 2023. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023. [Link]

  • 3-(4-fluorophenoxy)azetidine hydrochloride (C9H10FNO). PubChem. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. [Link]

  • 3-(4-Fluorophenoxy)azetidine. PubChem. [Link]

  • azetidine. Organic Syntheses Procedure. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Semantic Scholar. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. PubMed. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Diterpene. Preprints.org. 2025. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Magnetic Resonance in Chemistry. 2023. [Link]

Sources

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